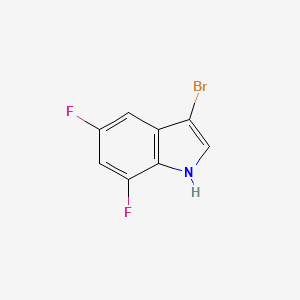
3-Bromo-5,7-difluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,7-difluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical and biological applications .
Preparation Methods
The synthesis of 3-Bromo-5,7-difluoro-1H-indole typically involves the bromination and fluorination of an indole precursor. One common method is the electrophilic substitution reaction where bromine and fluorine are introduced into the indole ring under controlled conditions. Industrial production methods often involve multi-step synthesis, starting from commercially available indole derivatives .
Chemical Reactions Analysis
3-Bromo-5,7-difluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5,7-difluoro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-difluoro-1H-indole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
3-Bromo-5,7-difluoro-1H-indole can be compared with other indole derivatives such as:
5-Bromo-1H-indole: Similar structure but lacks fluorine atoms.
5-Fluoro-1H-indole: Contains fluorine but lacks bromine.
3,5-Dibromo-1H-indole: Contains two bromine atoms but no fluorine.
The uniqueness of this compound lies in the combination of both bromine and fluorine atoms, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C8H4BrF2N |
|---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
3-bromo-5,7-difluoro-1H-indole |
InChI |
InChI=1S/C8H4BrF2N/c9-6-3-12-8-5(6)1-4(10)2-7(8)11/h1-3,12H |
InChI Key |
WHRQOEOBKMBAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


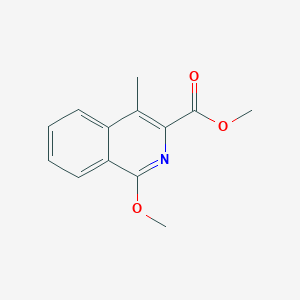




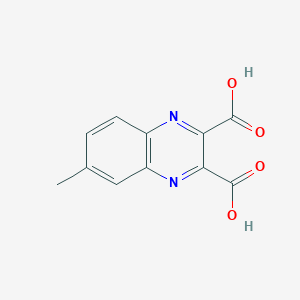
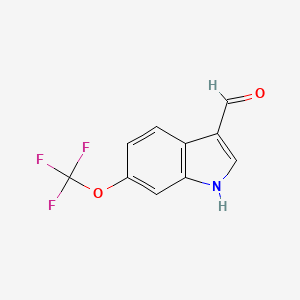


![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)


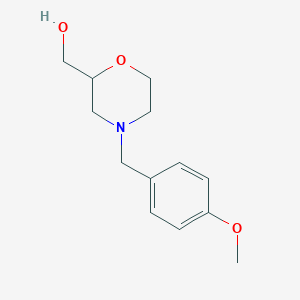
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)
